Acetic acid, (acetylthio)-
CAS No.: 1190-93-8
Cat. No.: VC20758096
Molecular Formula: C4H6O3S
Molecular Weight: 134.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1190-93-8 |
---|---|
Molecular Formula | C4H6O3S |
Molecular Weight | 134.16 g/mol |
IUPAC Name | 2-acetylsulfanylacetic acid |
Standard InChI | InChI=1S/C4H6O3S/c1-3(5)8-2-4(6)7/h2H2,1H3,(H,6,7) |
Standard InChI Key | QSBWDKUBOZHGOU-UHFFFAOYSA-N |
SMILES | CC(=O)SCC(=O)O |
Canonical SMILES | CC(=O)SCC(=O)O |
Acetic acid, (acetylthio)-, also known as (acetylthio)acetic acid (CAS 1190-93-8), is a sulfur-containing derivative of acetic acid with unique chemical properties and specialized applications. This compound features both acetyl (-COCH₃) and thiol (-SH) functional groups attached to an acetic acid backbone, giving it distinct reactivity compared to conventional acetic acid derivatives .
Key Physicochemical Properties
The compound exhibits dual reactivity from its functional groups:
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Acidic character (pKa ~4.7 for carboxyl group, comparable to acetic acid )
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Thiol reactivity (nucleophilic sulfur atom enables disulfide bond formation)
Experimental data shows:
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Enhanced thermal stability due to thioester bonding
Synthesis and Applications
Synthetic Utility
Primary uses focus on organic synthesis:
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Thioester production: Acts as precursor for biologically active thioesters
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Crosslinking agent: Forms disulfide bridges in polymer chemistry
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Pharmaceutical intermediates: Used in drug candidate synthesis
Application Sector | Specific Use Case |
---|---|
Material Science | Vulcanization accelerator |
Medicinal Chemistry | Prodrug development |
Biochemistry | Protein modification studies |
Safety Parameter | Requirement |
---|---|
Storage Temperature | 2-8°C under inert atmosphere |
PPE | Nitrile gloves, face shield |
Spill Management | Neutralize with sodium bicarbonate |
Current research indicates potential in green chemistry applications due to its biodegradability compared to petroleum-based thiol compounds . While less studied than acetic acid, its unique sulfur chemistry makes it valuable for specialized synthetic pathways requiring both carboxylic acid and thiol functionalities.
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